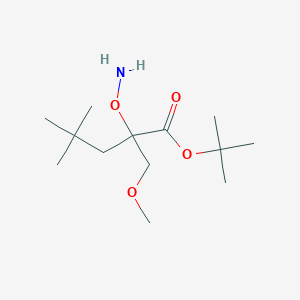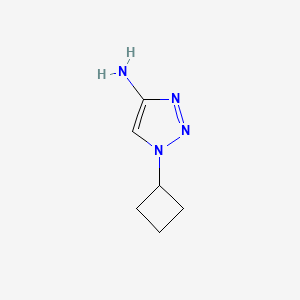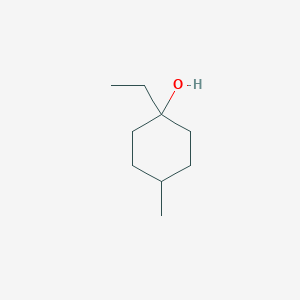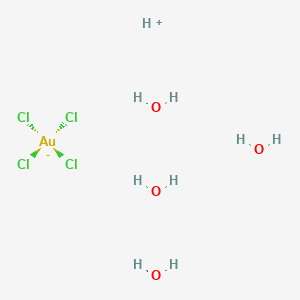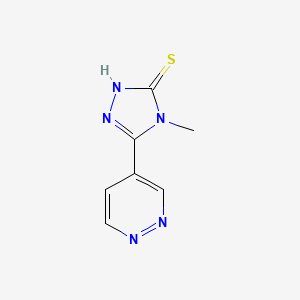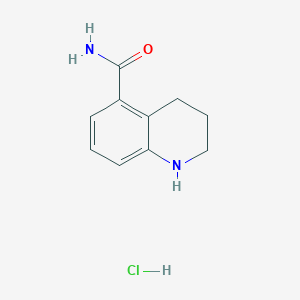
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of many natural and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline structure.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated tetrahydroquinoline compounds.
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is explored as a potential therapeutic agent due to its structural similarity to bioactive natural products.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features and biological activities.
Quinoline: An oxidized form of tetrahydroquinoline, known for its use in antimalarial drugs.
Isoquinoline: Another related compound with a similar bicyclic structure, used in various medicinal chemistry applications.
Uniqueness
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinoline-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9;/h1,3,5,12H,2,4,6H2,(H2,11,13);1H |
InChIキー |
LADUGRROZCXSGW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


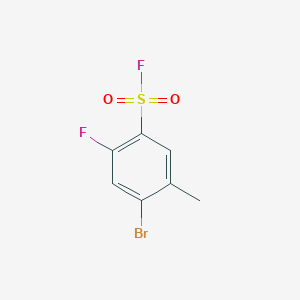
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
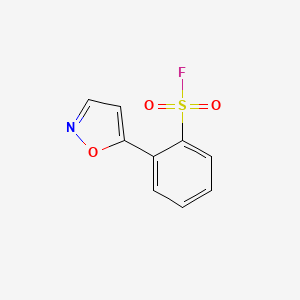
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)

![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
